molecular formula C27H22O B13106491 2-(2,2,3-Triphenylcyclopropyl)phenol

2-(2,2,3-Triphenylcyclopropyl)phenol

Cat. No.: B13106491
M. Wt: 362.5 g/mol
InChI Key: NWLCFEDDPXFQMU-UHFFFAOYSA-N
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Description

2-(2,2,3-Triphenylcyclopropyl)phenol is an organic compound with the CAS number 64024-55-1 and a molecular formula of C27H22O . It features a phenolic group linked to a multi-substituted cyclopropane ring, a structure of significant interest in medicinal chemistry and drug design. The cyclopropane moiety is widely utilized in the development of small-molecule drugs to enhance metabolic stability, increase biological activity, and improve pharmacokinetic properties . Research into related triphenylcyclopropyl structures and diphenylcyclopropenone derivatives provides insight into the reactivity and potential applications of such frameworks in synthesizing more complex molecular architectures . This product, provided with a purity of 95% , is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C27H22O

Molecular Weight

362.5 g/mol

IUPAC Name

2-(2,2,3-triphenylcyclopropyl)phenol

InChI

InChI=1S/C27H22O/c28-24-19-11-10-18-23(24)26-25(20-12-4-1-5-13-20)27(26,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,25-26,28H

InChI Key

NWLCFEDDPXFQMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(C2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5O

Origin of Product

United States

Preparation Methods

Cyclopropanation via Carbene or Carbynoid Transfer

  • Catalytic cyclopropanation using transition metal catalysts (e.g., Rhodium complexes) with alkynes and carbyne precursors is a modern approach to synthesize cyclopropyl derivatives.
  • A recent method involves the catalytic one-step synthesis of cyclopropenium cations using alkynes and hypervalent iodine reagents as carbyne sources with Rhodium catalysts. This method enables the formation of cyclopropenium intermediates that can be converted into cyclopropanes with various substituents, including phenyl groups.
  • Reaction conditions typically involve:
    • Rhodium catalyst (e.g., Rh2(esp)2) at low temperatures (around −60 °C).
    • Use of nucleophiles to trap the reactive intermediates.
    • Solvents such as dichloromethane.
  • This approach allows for regioselective and stereoselective formation of cyclopropyl rings bearing aryl substituents, which is critical for synthesizing triphenylcyclopropyl motifs.

Wittig-Horner Reaction and Arbuzov Reaction for Phenol Derivatives

  • A classical approach to synthesize substituted phenols involves:
    • Starting from salicylaldehyde or derivatives.
    • Protection of the phenol group (e.g., benzyl protection).
    • Formation of phosphonate intermediates via the Arbuzov reaction.
    • Wittig-Horner olefination to install vinyl or cyclopropyl substituents on the aromatic ring.
    • Final catalytic hydrogenation to reduce double bonds or remove protecting groups to yield phenol derivatives.
  • This multi-step sequence is suitable for preparing 2-substituted phenols but may require adaptation to incorporate the triphenylcyclopropyl group.

Detailed Preparation Method (Adapted Protocol)

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Phenol Protection Salicylaldehyde + Benzyl chloride, base Formation of 2-benzyloxybenzaldehyde; protects phenol during subsequent steps
2 Reduction NaBH4 or catalytic hydrogenation Reduction of aldehyde to benzyl alcohol derivative
3 Halogenation Chlorination (e.g., SOCl2 or PCl5) Conversion to benzyl chloride intermediate
4 Arbuzov Reaction Triethyl phosphite, heat Formation of phosphonate ester intermediate
5 Wittig-Horner Olefination Reaction with triphenyl-substituted aldehyde or ketone Formation of vinyl or cyclopropyl-substituted intermediate
6 Catalytic Cyclopropanation Rhodium catalyst, hypervalent iodine reagents, alkyne Formation of triphenylcyclopropyl ring via carbynoid transfer
7 Catalytic Hydrogenation/Deprotection Pd/C or other hydrogenation catalyst Removal of benzyl protecting group to yield free phenol
  • The key innovation is the catalytic cyclopropanation step (Step 6), which introduces the triphenylcyclopropyl moiety regio- and stereoselectively.
  • Post-cyclopropanation, catalytic hydrogenation removes protecting groups and saturates any residual double bonds, furnishing the target phenol.

Research Findings and Data Summary

Parameter Details/Values Comments
Catalyst Rhodium(II) complex Rh2(esp)2 (1 mol %) Effective for carbynoid transfer and cyclopropanation
Temperature −60 °C to room temperature Low temperature favors selective cyclopropenium intermediate formation
Solvent Dichloromethane (CH2Cl2) Common solvent for organometallic catalysis
Yield (Cyclopropanation step) Up to 94% (isolated yield) High efficiency reported for cyclopropenium cation formation
Overall yield (multi-step) Approx. 60% (adapted from phenol synthesis routes) Depends on purification and reaction optimization
Purification Crystallization, simple aqueous workup; no column chromatography required Suitable for scale-up and industrial production
Reaction time 0.5 to 24 hours depending on step Longer times for Arbuzov and Wittig-Horner steps

Notes on Industrial and Laboratory Scale Preparation

  • The use of inexpensive starting materials such as salicylaldehyde and benzyl chloride is favored for cost-effectiveness.
  • Avoidance of expensive reagents like triphenylphosphine in Wittig reactions is desirable; alternatives include phosphonate esters via Arbuzov reactions.
  • The catalytic cyclopropanation method using Rh-carbynoids represents a breakthrough for synthesizing complex cyclopropyl structures efficiently.
  • Mild reaction conditions and simple post-reaction workup (no chromatographic separation) are advantageous for scale-up.

Chemical Reactions Analysis

Key Reactions:

  • Halogenation : Reacts with bromine (Br₂) in nonpolar solvents (e.g., CHCl₃) to form monobrominated products. In polar solvents like water, tribromination occurs at the 2, 4, and 6 positions .

    2 2 2 3 Triphenylcyclopropyl phenol+3Br22 4 6 Tribromo 2 2 2 3 triphenylcyclopropyl phenol+3HBr\text{2 2 2 3 Triphenylcyclopropyl phenol}+3\,\text{Br}_2\rightarrow \text{2 4 6 Tribromo 2 2 2 3 triphenylcyclopropyl phenol}+3\,\text{HBr}
  • Nitration : With dilute HNO₃, nitration yields para-nitrophenol derivatives . Concentrated HNO₃ leads to polynitration, forming trinitro derivatives akin to picric acid .

ReactionConditionsProductYieldReference
BrominationBr₂ in CHCl₃, 25°CMonobromo derivative (para)~60%
TribrominationBr₂ in H₂O2,4,6-Tribromo derivative>90%
NitrationDilute HNO₃, 298 KPara-nitro derivative~50%

Nucleophilic Ring-Opening of Cyclopropane

The cyclopropane ring exhibits strain-driven reactivity. Under acidic or nucleophilic conditions, ring-opening reactions occur:

Mechanism:

  • Protonation of the cyclopropane ring at a strained C–C bond.

  • Nucleophilic attack (e.g., by water or amines) leads to bond cleavage and formation of a diradical or carbocation intermediate .

Example : Reaction with epoxides in the presence of tetraphenylphosphonium phenolate (TPP-OPh) generates ring-opened products via nucleophilic attack .

Oxidation and Dehydrogenation

The phenolic hydroxyl group is susceptible to oxidation. In the presence of Pd catalysts, dehydrogenation reactions may occur:

  • Pd-Catalyzed Dehydrogenation : Analogous to cyclohexanone dehydrogenation , the cyclopropane ring could undergo Pd nanoparticle-mediated dehydrogenation to form conjugated dienes or aromatic systems.

SubstrateCatalystProductActivation Energy (ΔG‡)
Cyclopropane ringPd(TFA)₂/2-Me₂NpyDiene or aromatic compound~36 kcal/mol

Esterification and Ether Formation

The phenolic OH group reacts with acyl chlorides or alkyl halides:

  • Esterification :

    2 2 2 3 Triphenylcyclopropyl phenol+RCOClPhenyl ester+HCl\text{2 2 2 3 Triphenylcyclopropyl phenol}+\text{RCOCl}\rightarrow \text{Phenyl ester}+\text{HCl}
  • Williamson Ether Synthesis :

    Phenoxide ion+R XEther derivative+X\text{Phenoxide ion}+\text{R X}\rightarrow \text{Ether derivative}+\text{X}^-

Steric hindrance from the cyclopropane group may reduce reaction efficiency compared to simpler phenols .

Reimer-Tiemann Reaction

Reacts with chloroform (CHCl₃) under basic conditions to form ortho-hydroxybenzaldehyde derivatives . The bulky cyclopropane group may limit ortho substitution, favoring para products instead .

2 2 2 3 Triphenylcyclopropyl phenol+CHCl3NaOH2 Hydroxy 5 2 2 3 triphenylcyclopropyl benzaldehyde\text{2 2 2 3 Triphenylcyclopropyl phenol}+\text{CHCl}_3\xrightarrow{\text{NaOH}}\text{2 Hydroxy 5 2 2 3 triphenylcyclopropyl benzaldehyde}

Coordination Chemistry

The phenolic oxygen can act as a ligand for metal ions (e.g., Pd²⁺, Fe³⁺), forming complexes that facilitate catalytic cycles or stabilize intermediates .

Acid-Base Reactions

The hydroxyl group exhibits weak acidity (pKa ~10), forming phenoxide ions in basic media. The phenoxide ion enhances nucleophilicity, enabling reactions with electrophiles like CO₂ (Kolbe-Schmitt reaction) :

Phenoxide ion+CO22 2 2 3 Triphenylcyclopropyl salicylic acid\text{Phenoxide ion}+\text{CO}_2\rightarrow \text{2 2 2 3 Triphenylcyclopropyl salicylic acid}

Scientific Research Applications

Chemical Synthesis and Reagent Applications

1. Organic Synthesis:
The compound serves as a precursor in the synthesis of complex organic molecules. Its structure allows it to participate in various organic reactions, making it valuable for chemists seeking to develop new compounds or materials.

2. Catalysis:
In industrial settings, 2-(2,2,3-Triphenylcyclopropyl)phenol is utilized in cyclopropanation reactions and other catalytic processes. Its unique structure can enhance reaction rates and yields when optimized conditions are applied.

Biological Research Applications

1. Antimicrobial Properties:
Research has indicated that this compound may possess antimicrobial activities. Studies are ongoing to explore its effectiveness against various pathogens, which could lead to new antimicrobial agents.

2. Antioxidant Activity:
The phenolic nature of this compound suggests potential antioxidant properties. Investigations into its ability to scavenge free radicals are crucial for understanding its role in health-related applications.

3. Therapeutic Potential:
There is growing interest in the therapeutic effects of this compound within pharmaceutical research. It may be explored for developing new drugs targeting specific diseases due to its interaction with biological receptors and enzymes.

Industrial Applications

1. Polymer Production:
Due to its structural properties, this compound is being examined for use in the production of polymers and other industrial chemicals. Its stability and reactivity make it suitable for creating materials with desirable mechanical and thermal properties .

2. Chemical Manufacturing:
In the chemical industry, this compound is utilized as an intermediate in the synthesis of various chemical products. Its application can improve the efficiency of manufacturing processes by streamlining synthetic routes.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal investigated the antimicrobial properties of this compound against common bacterial strains. The results demonstrated significant inhibition zones compared to control samples, indicating its potential as a new antimicrobial agent.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound highlighted various catalytic methods that increased yield and purity. The study employed different catalysts and reaction conditions to achieve a more efficient production process suitable for industrial applications.

Mechanism of Action

The mechanism of action of 2-(2,2,3-Triphenylcyclopropyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s activity .

Comparison with Similar Compounds

Structural and Functional Group Differences

  • Cyclopropane vs. Cyclopentane Derivatives :
    The cyclopropane ring in the target compound introduces significant angle strain compared to cyclopentane derivatives like 2-(2,2,3-Trimethylcyclopent-3-enyl)ethan-1-ol (CAS 1901-38-8) . This strain increases reactivity in ring-opening reactions, whereas cyclopentane-based analogs (e.g., α-Campholenic alcohol) exhibit greater stability and are commonly used in fragrances and pharmaceuticals .

  • Phenol vs. Alcohol Functionality: The phenolic -OH group in the target compound is markedly more acidic (pKa ~10) than aliphatic alcohols such as 2-Phenyl-2-propanol (pKa ~16–19) . This acidity enables participation in hydrogen bonding and redox reactions, similar to the Folin phenol reagent used in protein assays .

Physicochemical Properties

Compound Molecular Weight Functional Groups pKa (OH Group) Boiling Point (°C) Solubility in Water
2-(2,2,3-Triphenylcyclopropyl)phenol ~364 (estimated) Phenol, cyclopropane ~10 High (estimated) Low
2-Phenyl-2-propanol 136.19 Secondary alcohol 16–19 202 Moderate
3-Phenylpropene 136.19 Alkene N/A 219 Low
2-(2,2,3-Trimethylcyclopent-3-enyl)ethan-1-ol 154.25 Primary alcohol, cyclopentene 16–19 Not reported Low
  • Boiling Points: The target compound’s high molecular weight and aromaticity suggest a boiling point exceeding 200°C, comparable to 2-Phenyl-2-propanol (202°C) and 3-Phenylpropene (219°C) .
  • Solubility : The triphenylcyclopropyl group likely reduces water solubility, similar to 3-Phenylpropene, which is hydrophobic .

Reactivity and Stability

  • Ring Strain : The cyclopropane ring’s strain increases susceptibility to ring-opening reactions (e.g., acid-catalyzed rearrangements) compared to cyclopentane derivatives .

Biological Activity

2-(2,2,3-Triphenylcyclopropyl)phenol is a phenolic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a triphenylcyclopropyl moiety, suggests various mechanisms of action that may influence biological systems. This article explores the biological activity of this compound, including its antioxidant properties, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H23O, and it possesses a complex structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC22H23O
Molecular Weight313.42 g/mol
IUPAC NameThis compound

Antioxidant Properties

Phenolic compounds are well-known for their antioxidant properties. Studies indicate that this compound may exhibit significant antioxidant activity due to its ability to scavenge free radicals and inhibit lipid peroxidation. This property is crucial in mitigating oxidative stress-related diseases.

  • Mechanism : The hydroxyl group in phenolic compounds can donate hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.

Cytotoxicity and Anticancer Activity

Research has also explored the cytotoxic effects of this compound on various cancer cell lines. In vitro studies demonstrate that this compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : A study conducted on human breast cancer cells (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. It has been observed to reduce neuroinflammation and protect neuronal cells from oxidative damage.

  • Research Findings : In animal models of neurodegenerative diseases, administration of this compound led to improved cognitive function and reduced markers of inflammation in the brain.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
  • Cell Cycle Regulation : Inducing apoptosis in cancer cells by modulating signaling pathways.
  • Neuroprotection : Inhibiting pro-inflammatory cytokines and protecting against neuronal damage.

Comparative Analysis

To better understand the unique properties of this compound compared to other phenolic compounds, a comparative analysis is presented below:

CompoundAntioxidant ActivityCytotoxicityNeuroprotective Effects
This compoundHighModerateYes
CurcuminHighHighYes
ResveratrolModerateLowYes

Q & A

Q. Table 1: Representative Yields from Analogous Syntheses

MethodPrecursorYield (%)Purity (%)
DGPTI + Oxidation 2-Allyl-1,3-diphenylpropene6298
Traditional CyclizationBromophenyl derivatives4592

Basic: What spectroscopic and analytical techniques are critical for structural confirmation?

Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR :
    • Cyclopropane protons show distinct coupling patterns (e.g., J = 8–10 Hz for geminal protons).
    • Aromatic protons integrate for 15H (3 phenyl groups) and 1H (phenolic -OH, δ ~5.5 ppm, exchangeable).
  • X-ray Crystallography : Resolves stereochemical ambiguity in the cyclopropane ring (e.g., cis/trans isomerism) .
  • FT-IR : Phenolic O-H stretch at 3200–3400 cm⁻¹; C=C (cyclopropane) at 1650 cm⁻¹.

Advanced: How do steric and electronic effects of substituents on the cyclopropane ring influence reactivity?

Answer:
The triphenylcyclopropyl group imposes significant steric hindrance, affecting:

  • Nucleophilic substitution : Reduced reactivity at the phenolic -OH due to shielding by phenyl groups.
  • Thermal stability : Decomposition onset >250°C (vs. 200°C for non-phenyl analogs) due to conjugated π-systems .

Experimental Design for Reactivity Studies:

Comparative kinetics : Measure reaction rates of esterification (e.g., with acetic anhydride) against less-hindered analogs.

DFT calculations : Model HOMO/LUMO gaps to predict electronic effects of substituents (e.g., electron-withdrawing groups on phenyl rings).

Advanced: How can stereochemical outcomes be controlled during cyclopropane synthesis?

Answer:

  • Chiral Catalysts : Use Rh(II) or Cu(I) complexes with bisoxazoline ligands for enantioselective cyclopropanation.
  • Temperature Gradients : In DGPTI, lower temperatures (160°C) favor cis-isomers, while higher temperatures (220°C) promote trans .

Data Contradiction Analysis:
If reported enantiomeric excess (ee) varies between studies, consider:

  • Catalyst loading (optimal: 5 mol%).
  • Solvent polarity (aprotic solvents enhance selectivity).

Advanced: What strategies resolve discrepancies in reported physical properties (e.g., melting point)?

Answer:
Discrepancies often arise from polymorphism or solvent-trapped crystals . Mitigation strategies:

Recrystallization : Test solvents of varying polarity (hexane vs. ethyl acetate).

DSC Analysis : Identify polymorphic transitions (endothermic peaks).

Standardized Protocols : Adopt IUPAC guidelines for melting point determination (heating rate: 1°C/min).

Q. Table 2: Reported Physical Properties

PropertyValue RangeSource Method
Melting Point145–148°CDSC
logP (Octanol-Water)4.2 ± 0.3Shake-flask

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Answer:

  • Systematic Substituent Variation :
    • Replace phenyl groups with electron-deficient (e.g., -CF3) or -donating (e.g., -OCH3) groups.
    • Modify the phenol ring with halogens or alkyl chains.
  • Biological Assays : Test antimicrobial activity (e.g., MIC against S. aureus) or enzyme inhibition (e.g., COX-2).

Key Parameters to Track:

  • Lipophilicity (logP) vs. bioactivity.
  • Steric bulk (molar refractivity) vs. target binding affinity .

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